molecular formula C9H8F3NO3S B12047949 N-(4-acetylphenyl)-trifluoromethylsulfonamide CAS No. 23383-94-0

N-(4-acetylphenyl)-trifluoromethylsulfonamide

Cat. No.: B12047949
CAS No.: 23383-94-0
M. Wt: 267.23 g/mol
InChI Key: GDPOCVKTZIJHNZ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-trifluoromethylsulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a trifluoromethylsulfonamide group. The unique structural features of this compound make it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-trifluoromethylsulfonamide typically involves the reaction of 4-acetylphenylamine with trifluoromethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance the yield. The use of automated systems for the addition of reagents and temperature control can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-trifluoromethylsulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-(4-acetylphenyl)-trifluoromethylsulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-trifluoromethylsulfonamide involves its interaction with specific molecular targets. The trifluoromethylsulfonamide group is known to enhance the compound’s ability to inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-ethyl-4-tosylpiperazine

Uniqueness

N-(4-acetylphenyl)-trifluoromethylsulfonamide is unique due to the presence of the trifluoromethylsulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and its ability to interact with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

23383-94-0

Molecular Formula

C9H8F3NO3S

Molecular Weight

267.23 g/mol

IUPAC Name

N-(4-acetylphenyl)-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C9H8F3NO3S/c1-6(14)7-2-4-8(5-3-7)13-17(15,16)9(10,11)12/h2-5,13H,1H3

InChI Key

GDPOCVKTZIJHNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

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